Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate
Overview
Description
Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate is a useful research compound. Its molecular formula is C12H17N5O3 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate is a complex compound with a significant heterocyclic system Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, affecting a range of biochemical pathways . Therefore, it’s plausible that this compound could influence multiple pathways and their downstream effects.
Result of Action
Given the compound’s potential interaction with multiple targets, it’s likely that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect how the compound interacts with its targets and its overall effectiveness .
Properties
IUPAC Name |
tert-butyl N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-12(2,3)20-11(19)13-6-8-15-9-7(10(18)16-8)5-14-17(9)4/h5H,6H2,1-4H3,(H,13,19)(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYYVROVBNMMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(C=NN2C)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672833 | |
Record name | tert-Butyl [(1-methyl-4-oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015856-23-1 | |
Record name | 1,1-Dimethylethyl N-[(4,5-dihydro-1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015856-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(1-methyl-4-oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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